molecular formula C14H16FNO3 B1392660 [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid CAS No. 1242906-22-4

[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid

Cat. No.: B1392660
CAS No.: 1242906-22-4
M. Wt: 265.28 g/mol
InChI Key: CPXTYAUPVNGBHA-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid (CAS 1242906-22-4) is a high-purity piperidine-based building block of significant value in medicinal chemistry and drug discovery research. With a molecular weight of 265.28 g/mol and the molecular formula C₁₄H₁₆FNO₃, this compound serves as a critical pharmacophore in the development of new therapeutic agents . Its structure features a piperidine core substituted at the nitrogen with a 4-fluorobenzoyl group and at the 3-position with an acetic acid moiety, enabling diverse molecular interactions and further synthetic modification . Researchers utilize this compound primarily in the design and synthesis of novel bioactive molecules. Its specific structure allows for modulation of biological activity, making it a candidate for investigating disease pathways. Studies have explored its framework, particularly its fluorobenzoyl group, for enhancing binding affinity to specific enzymes and receptors . A prominent research application includes its role in developing NLRP3 inflammasome inhibitors. Derivatives based on this scaffold have been synthesized and evaluated for their ability to inhibit NLRP3 activation, a key process linked to inflammatory diseases, and have shown efficacy in inhibiting pyroptosis in cellular models like macrophages . The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The spatial arrangement of its fluorobenzoyl and acetic acid substituents influences its conformational preferences and its ability to bind to and modulate the activity of these targets, leading to various observed biological effects . The synthetic route for this compound typically involves a multi-step process, starting with the acylation of a piperidine intermediate with 4-fluorobenzoyl chloride, followed by the introduction of the acetic acid side chain via alkylation, and final hydrolysis to yield the free acid . This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-[1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXTYAUPVNGBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate

The starting material is often a piperidine derivative functionalized at the 3-position with a leaving group or precursor for subsequent substitution. For example, 3-piperidinol or 3-halopiperidine derivatives can be used as substrates.

Acylation with 4-Fluorobenzoyl Chloride

The piperidine nitrogen is acylated using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This step introduces the 4-fluorobenzoyl moiety, which enhances binding affinity due to hydrophobic interactions.

Introduction of the Acetic Acid Side Chain

The acetic acid group is introduced by alkylation of the piperidine ring at the 3-position with a suitable acetic acid derivative, such as bromoacetic acid or its esters. This is followed by hydrolysis if esters are used, to yield the free acid.

Purification and Characterization

The final product is purified by recrystallization or chromatographic methods. Characterization is performed using spectroscopic techniques including:

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Piperidine ring functionalization Starting piperidine derivative with leaving group 85 Prepared or commercially available
2 N-Acylation with 4-fluorobenzoyl chloride 4-fluorobenzoyl chloride, triethylamine, dichloromethane, 0 °C to room temp 75 Anhydrous conditions
3 Alkylation with bromoacetic acid ester Bromoacetic acid methyl ester, base (e.g., K2CO3), DMF, reflux 70 Ester hydrolysis in next step
4 Ester hydrolysis NaOH aqueous solution, reflux 90 Yields free acetic acid moiety
5 Purification Recrystallization or column chromatography Ensures product purity

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the acylation and alkylation steps. Triethylamine and dichloromethane are preferred for acylation due to their ability to maintain anhydrous conditions and moderate reactivity.
  • Alkylation yields improve when using polar aprotic solvents like DMF and mild bases such as potassium carbonate.
  • Hydrolysis of ester intermediates is efficiently achieved under basic aqueous conditions, typically with sodium hydroxide.
  • Monitoring reaction progress via TLC ensures complete conversion and minimizes side reactions.
  • Purification by column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures provides high purity of the final compound.
  • Spectral data confirms the presence of the fluorobenzoyl group and acetic acid moiety, with characteristic chemical shifts in NMR and absorption bands in IR.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Yield/Purity
Acylation base Triethylamine Prevents side reactions, improves yield
Acylation solvent Dichloromethane Maintains anhydrous environment
Alkylation solvent DMF Enhances nucleophilicity, increases yield
Alkylation base Potassium carbonate Mild base, reduces by-products
Hydrolysis conditions NaOH, reflux Efficient ester conversion to acid
Purification method Column chromatography High purity, removal of impurities

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the 4-fluorobenzoyl moiety, converting it to an alcohol.

    Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the 4-fluorobenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development :
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid serves as a pharmacophore in the development of new therapeutic agents. Its structure allows for modulation of biological activity, making it a candidate for various drug formulations. Researchers have explored its potential as an inhibitor of specific enzymes and receptors involved in disease pathways .

Case Study :
In a study focused on NLRP3 inhibitors, derivatives of piperidine compounds were synthesized and evaluated for their ability to inhibit NLRP3 activation, which is linked to inflammatory diseases. The presence of the fluorobenzoyl group was crucial for enhancing the binding affinity to the target proteins .

Biological Probes

Enzyme Activity Studies :
This compound has been used to develop biological probes that facilitate the study of enzyme activity and receptor binding. Its ability to interact with specific molecular targets makes it valuable for understanding complex biological processes .

Application Example :
In experiments involving macrophages, compounds based on this scaffold were tested for their efficacy in inhibiting pyroptosis—a form of programmed cell death—demonstrating its potential for therapeutic intervention in inflammatory conditions .

Material Science

Synthesis of Novel Materials :
The compound is also employed in the synthesis of advanced materials with tailored properties. Its chemical structure allows it to be integrated into polymers and coatings, enhancing material characteristics such as durability and chemical resistance .

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid with structurally related piperidin-3-yl acetic acid derivatives:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorobenzoyl 886363-63-9 251.3 High lipophilicity, CNS activity potential
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid 5-Chloro-benzoxazol-2-yl 1035840-57-3 290.3* Electron-withdrawing group; antimicrobial applications
(S)-N-Boc-3-piperidineacetic acid tert-Butoxycarbonyl (Boc) 941289-27-6 243.3 Synthetic intermediate; chiral chemistry
2-(1-Isopropylpiperidin-3-yl)acetic acid Isopropyl 1220030-63-6 185.26 Steric bulk; irritant properties
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid Phenylsulfonyl 88111-90-4 283.3 Polar sulfonyl group; enzyme inhibition

*Molecular weight calculated from formula C₁₅H₁₇ClN₂O₃.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzoyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and binding affinity to hydrophobic pockets in biological targets. The phenylsulfonyl substituent () offers strong electron-withdrawing character, which may improve interactions with polar residues in enzyme active sites.
  • Protective Groups and Synthetic Utility :

    • The Boc-protected analog () is pivotal in multi-step syntheses, enabling selective deprotection for further functionalization. This contrasts with the free acetic acid group in the target compound, which is ready for conjugation or salt formation.
  • The fluorobenzoyl group balances lipophilicity and aromatic interactions, making it suitable for blood-brain barrier penetration .

Biological Activity

[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzoyl group and an acetic acid moiety. The presence of the fluorine atom enhances its electronic properties, influencing its reactivity and binding affinity to biological targets. This modification may improve interactions with enzymes and receptors, potentially leading to enhanced biological effects compared to analogs without fluorine.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity, which can lead to various biological effects. The exact pathways can vary depending on the application context, but studies suggest that it may influence metabolic pathways related to lipid metabolism and enzyme inhibition.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects in various cancer cell lines. For instance, in assays measuring cell viability, this compound demonstrated significant inhibition of cell growth, particularly in ovarian cancer cells that overexpress certain metabolic enzymes .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in lipid metabolism. For example, it was observed to inhibit lysosomal phospholipase A2, an enzyme implicated in phospholipid metabolism. This inhibition is relevant for understanding its potential role in treating conditions associated with lipid accumulation .

Comparison with Similar Compounds

A comparative analysis with related compounds such as [1-(4-Chlorobenzoyl)piperidin-3-yl]acetic acid and [1-(4-Methylbenzoyl)piperidin-3-yl]acetic acid reveals differences in biological activity attributed to the electronic effects of the substituents. The fluorine atom in this compound enhances hydrogen bonding capabilities and increases binding affinity to target proteins compared to its chlorinated and methylated counterparts.

CompoundIC50 (µM)Biological Activity Description
This compound0.9Significant antiproliferative activity in cancer cells
[1-(4-Chlorobenzoyl)piperidin-3-yl]acetic acid2.5Moderate antiproliferative effects
[1-(4-Methylbenzoyl)piperidin-3-yl]acetic acid3.0Lower activity compared to fluorinated derivative

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the efficacy of various benzoylpiperidine derivatives against ovarian cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 0.9 µM. This effect was attributed to its ability to induce apoptosis through the modulation of metabolic pathways related to oxidative stress.

Case Study 2: Lipid Metabolism
Another investigation focused on the compound's role in lipid metabolism revealed that it effectively inhibited lysosomal phospholipase A2 activity, leading to reduced phospholipid accumulation in cellular models. This finding suggests potential therapeutic applications for conditions like phospholipidosis where lipid accumulation is a concern .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves coupling 4-fluorobenzoyl chloride with a piperidine-3-yl-acetic acid precursor. Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous piperidine syntheses (e.g., Juárez et al., 1997, for chiral resolution via diastereomeric salt formation) . Chromatographic purification (e.g., reverse-phase HPLC) is critical to isolate the target compound from byproducts such as unreacted starting materials or racemic mixtures.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the 4-fluorobenzoyl group (distinct aromatic proton splitting patterns) and the piperidine ring (multiplet signals for axial/equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C14H15FNO3) and detects fragmentation patterns indicative of the acetic acid moiety.
  • IR Spectroscopy : Identify carbonyl stretches (C=O from benzoyl and carboxylic acid groups) and hydrogen-bonding interactions .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the benzoyl group or oxidation of the piperidine ring. Stability studies on similar piperidine derivatives recommend monitoring via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can this compound derivatives be optimized as linkers in PROTACs for targeted protein degradation?

  • Methodological Answer : The rigidity of the piperidine ring and spatial orientation of the fluorobenzoyl group can influence ternary complex formation between the target protein and E3 ligase. Computational modeling (e.g., molecular dynamics simulations) should assess linker flexibility, while in vitro assays (e.g., Western blotting for protein degradation efficiency) validate PROTAC activity. Evidence from rigid piperidine linkers in PROTAC development highlights the importance of balancing hydrophobicity and steric effects .

Q. How do researchers address contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., luciferase reporter systems) to rule out assay-specific artifacts.
  • Solubility Testing : Poor solubility in aqueous buffers (common with fluorinated aromatic compounds) may lead to false negatives; use co-solvents like DMSO ≤0.1% or surfactants (e.g., Tween-80) .
  • Metabolic Stability : Assess liver microsome stability to identify rapid degradation pathways that may skew activity data .

Q. What strategies are used to explore structure-activity relationships (SAR) for modifications to the piperidine ring in this compound?

  • Methodological Answer :

  • Ring Substitution : Introduce substituents (e.g., methyl, trifluoromethyl) at the 2- or 4-positions of the piperidine to evaluate steric and electronic effects on target binding.
  • Scaffold Hopping : Replace piperidine with morpholine or azetidine rings to compare conformational constraints.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions, as seen in studies of similar piperidine-based inhibitors .

Q. How does the 4-fluorobenzoyl group influence the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, its electron-withdrawing effect may lower solubility; logP measurements and permeability assays (e.g., Caco-2 cell monolayers) are recommended to optimize bioavailability. Comparative PK studies with non-fluorinated analogs can isolate fluorine-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid

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